molecular formula C13H17ClO5 B14748398 3-Chloropropyl 3,4,5-trimethoxybenzoate CAS No. 1029-24-9

3-Chloropropyl 3,4,5-trimethoxybenzoate

Cat. No.: B14748398
CAS No.: 1029-24-9
M. Wt: 288.72 g/mol
InChI Key: LCAUMHWMXSOPCJ-UHFFFAOYSA-N
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Description

3-Chloropropyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a chlorinated propyl chain at the ester oxygen. The compound’s structure combines a methoxy-substituted aromatic core with a chloroalkyl side chain, which influences its physicochemical properties and biological activity.

Properties

IUPAC Name

3-chloropropyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO5/c1-16-10-7-9(13(15)19-6-4-5-14)8-11(17-2)12(10)18-3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAUMHWMXSOPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493249
Record name 3-Chloropropyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029-24-9
Record name 3-Chloropropyl 3,4,5-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-chloropropanol. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,3-bromochloropropane in the presence of potassium carbonate and acetone. The reaction mixture is heated under reflux for 12 hours, followed by filtration and distillation to remove the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the propyl chain can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3,4,5-trimethoxybenzoic acid and 3-chloropropanol.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic conditions can be employed to hydrolyze the ester bond.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis Products: 3,4,5-trimethoxybenzoic acid and 3-chloropropanol are the primary products of hydrolysis.

Scientific Research Applications

3-Chloropropyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropropyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3,4,5-trimethoxybenzoic acid, which may interact with enzymes and receptors involved in cardiovascular function. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Alkyl Chain Length and Branching Effects

  • Straight-Chain vs. Branched Analogs :
    Propyl 3,4,5-trimethoxybenzoate (straight-chain) and isopropyl 3,4,5-trimethoxybenzoate (branched) were compared in cytotoxicity studies. The straight-chain derivative exhibited greater potency, suggesting that linear alkyl chains enhance bioactivity compared to branched analogs .

    • Implication for 3-Chloropropyl Derivative : The chloropropyl chain (C3, linear) may similarly optimize bioactivity, though chlorine’s electronegativity could alter reactivity or binding.
  • Chain Length and Cytotoxicity :
    Shorter alkyl chains (e.g., methyl, ethyl) in 3,4,5-trimethoxybenzoate esters generally reduce cytotoxicity, as seen in methyl 3,4,5-trimethoxybenzoate (). Longer chains (e.g., pentyl, heptyl) in compounds like (E)-7-(methyl...)heptyl 4-sulfamoylbenzoate () show varied bioactivity, depending on substituents.

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Source
3-Chloropropyl 3,4,5-trimethoxybenzoate* C₁₃H₁₇ClO₅ 288.72 (calc.) N/A -Cl on propyl chain N/A
Methyl 3,4,5-trimethoxybenzoate C₁₁H₁₄O₅ 226.23 N/A -CH₃ ester
3-(Morpholin-4-yl)propyl...HCl C₁₇H₂₅NO₆·HCl 375.84 N/A Morpholine, hydrochloride
(E)-2-(Methyl...)heptyl...benzoate C₃₂H₄₆NO₁₀ 604.31 53–57 Sulfamoyl, acryloyl

*Calculated properties due to lack of direct data.

  • Chlorine vs. In contrast, morpholine-containing analogs (e.g., ) introduce basicity and hydrogen-bonding capacity, which could alter solubility or receptor interactions.
  • Sulfamoyl and Acryloyl Derivatives : Sulfamoyl-substituted analogs () exhibit dual inhibitory activity against P-glycoprotein and carbonic anhydrase XII, with molecular weights >550 g/mol. These bulkier derivatives contrast with the simpler 3-chloropropyl ester, which may offer synthetic accessibility and metabolic stability advantages.

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